molecular formula C14H8Cl2O B3042700 2-(3,4-Dichlorophenyl)benzofuran CAS No. 65246-48-2

2-(3,4-Dichlorophenyl)benzofuran

Cat. No. B3042700
CAS RN: 65246-48-2
M. Wt: 263.1 g/mol
InChI Key: LOUGXYWAJKJWGB-UHFFFAOYSA-N
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Description

“2-(3,4-Dichlorophenyl)benzofuran” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran synthesis involves a variety of methods. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .


Molecular Structure Analysis

The molecular structure of “2-(3,4-Dichlorophenyl)benzofuran” consists of a benzofuran core with a dichlorophenyl group attached at the 2-position . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key chemical reaction involving benzofuran derivatives . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Catalyzed Tandem Annulation : Research has shown an efficient method for constructing 2,3-difunctionalized benzofuran derivatives from 2-alkynylphenols. This process features a one-pot, three-step approach with good functional group tolerance and high atom economy, making it efficient for synthetic and pharmaceutical chemistry (Li et al., 2015).

  • Synthesis from 2-Chlorophenols : A study details the synthesis of 2,3-disubstituted benzofurans from 2-chlorophenols and terminal alkynes, using palladium–dihydroxyterphenylphosphine catalyst. This method accelerates the Sonogashira coupling and the introduction of a 2-hydroxyphenyl group at the C-3 position of benzofuran (Yamaguchi et al., 2018).

  • Crystal Structures of Benzofuran Derivatives : Several studies have focused on the crystal structures of various benzofuran derivatives, observing how different substituents and functional groups affect molecular orientation and interactions. For example, the orientation of the chlorophenyl ring in relation to the benzofuran fragment varies depending on the specific substituents, influencing the overall molecular structure and potential reactivity (Choi et al., 2011).

Pharmaceutical and Biological Applications

  • β-Amyloid Aggregation Inhibitor Synthesis : One specific derivative, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, has been synthesized as a potent β-amyloid aggregation inhibitor. This compound could be significant in the context of Alzheimer's disease research (Choi et al., 2003).

  • Antinociceptive Agents : Benzofuran derivatives, including those with a chlorophenyl component, have been evaluated for their antinociceptive properties. The study found significant antinociceptive activity in these compounds, indicating potential applications in pain management and drug development (Gonçalves et al., 2012).

Safety And Hazards

While specific safety data for “2-(3,4-Dichlorophenyl)benzofuran” is not available, safety data for related compounds suggest that precautions should be taken to avoid dust formation and inhalation, and protective equipment should be worn when handling these compounds .

Future Directions

Benzofuran and its derivatives, including “2-(3,4-Dichlorophenyl)benzofuran”, have attracted considerable attention in the fields of drug invention and development . There is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

2-(3,4-dichlorophenyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O/c15-11-6-5-10(7-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUGXYWAJKJWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)benzofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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